molecular formula C23H26N2O4 B10994229 3-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

3-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B10994229
M. Wt: 394.5 g/mol
InChI Key: JBUBDKXNMIBXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves multiple steps:

    Formation of the Pyridoindole Core: The initial step often involves the construction of the pyrido[4,3-b]indole core. This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction, where the pyridoindole core reacts with a 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The final step involves the methoxylation of the compound, which can be achieved using methanol and a suitable base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of specialized chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-(1H-indol-3-yl)propan-1-one: Similar structure but lacks the tetrahydropyridoindole core.

    3-(3,4-Dimethoxyphenyl)-1-(2H-pyrido[3,4-b]indol-3-yl)propan-1-one: Similar but with a different indole isomer.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one lies in its combination of a dimethoxyphenyl group with a methoxylated tetrahydropyridoindole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C23H26N2O4/c1-27-16-6-7-19-17(13-16)18-14-25(11-10-20(18)24-19)23(26)9-5-15-4-8-21(28-2)22(12-15)29-3/h4,6-8,12-13,24H,5,9-11,14H2,1-3H3

InChI Key

JBUBDKXNMIBXLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.